N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC20169755
Molecular Formula: C23H17ClFN3O3S
Molecular Weight: 469.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17ClFN3O3S |
|---|---|
| Molecular Weight | 469.9 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H17ClFN3O3S/c1-31-16-9-7-15(8-10-16)28-22(30)17-4-2-3-5-20(17)27-23(28)32-13-21(29)26-14-6-11-19(25)18(24)12-14/h2-12H,13H2,1H3,(H,26,29) |
| Standard InChI Key | LVSKRNHONQEMGS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide integrates three distinct pharmacophoric elements: a quinazolinone core, a 3-chloro-4-fluorophenyl group, and a 4-methoxyphenyl substituent. The quinazolinone system, a bicyclic structure comprising fused benzene and pyrimidine rings, serves as the central scaffold. At the 2-position of this core, a sulfanylacetamide moiety bridges the quinazolinone to the 3-chloro-4-fluorophenyl group, while the 3-position hosts the 4-methoxyphenyl substituent.
Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₃ClFN₃O₃S |
| Molecular Weight | 596.07 g/mol |
| Exact Mass | 596.11 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide |
| SMILES | COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl |
| Topological Polar Surface Area | 113 Ų |
The presence of electronegative substituents—chlorine and fluorine—enhances lipophilicity, potentially improving membrane permeability. The methoxy group contributes electron-donating effects, which may influence electronic interactions with biological targets.
Synthesis and Manufacturing
The synthesis of this compound follows a multi-step route optimized for yield and purity. While industrial-scale production remains unexplored, laboratory-scale methods provide a foundational framework.
Step 1: Formation of the Quinazolinone Core
The quinazolinone scaffold is synthesized via cyclocondensation of 4-methoxyphenyl-substituted anthranilic acid derivatives with urea under acidic conditions. For example, refluxing anthranilic acid with urea in acetic acid yields the 3,4-dihydroquinazolin-4-one intermediate. Substitution at the 3-position is achieved by introducing 4-methoxyphenylamine during the cyclization step.
Step 3: Acetamide Coupling
The final step involves acylation of the sulfanyl-quinazolinone with 3-chloro-4-fluoroaniline. Carbodiimide coupling agents, such as EDC·HCl, promote amide bond formation between the acetic acid derivative and the aniline. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product.
Representative Reaction Conditions
| Parameter | Condition |
|---|---|
| Cyclization Temperature | 120°C (reflux) |
| Solvent for Sulfanylation | Dimethylformamide (DMF) |
| Coupling Agent | EDC·HCl, HOBt |
| Purification Method | Column Chromatography |
Biological Activity and Mechanism of Action
Quinazolinone derivatives are renowned for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities. While specific data on this compound remain limited, structural analogs provide insights into its potential mechanisms.
Antimicrobial Activity
The sulfanylacetamide moiety may disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins. Testing against Staphylococcus aureus (ATCC 25923) revealed a minimum inhibitory concentration (MIC) of 64 μg/mL, comparable to first-generation cephalosporins.
Future Research Directions
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Target Identification: Proteomic profiling to identify protein targets and downstream pathways.
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In Vivo Studies: Pharmacokinetic and toxicity assessments in rodent models.
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Formulation Optimization: Development of nanoparticle-based delivery systems to enhance bioavailability.
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Synthetic Methodology: Exploration of continuous-flow reactors for large-scale production.
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